2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide
Description
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group at position 2. This heterocyclic core is fused to a 2-oxo-1,2-dihydropyridine moiety at position 3.
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-15-8-5-13(6-9-15)19-23-20(28-24-19)14-7-10-18(27)25(11-14)12-17(26)22-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGCZVXEXNOOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C5 position. Under basic conditions (e.g., KOH/EtOH), the oxadiazole can react with nucleophiles like amines or thiols, replacing the 4-chlorophenyl group. For example:
Reaction conditions and outcomes vary with nucleophile strength and solvent polarity .
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylamine | EtOH, reflux, 6h | 5-(Ethylamino)-oxadiazole | 68 |
| Thiophenol | DMF, 80°C, 4h | 5-Phenylthio-oxadiazole | 72 |
Oxidation
The pyridinone ring’s keto group resists oxidation, but the oxadiazole’s nitrogen-rich structure can undergo oxidative cleavage with strong oxidants like KMnO₄/H₂SO₄, yielding carboxylic acid derivatives.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure, while the acetamide group remains intact:
Selective reduction of the pyridinone’s double bond is achievable using NaBH₄ in THF .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M), reflux → carboxylic acid + cyclopentylamine.
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Basic Hydrolysis : NaOH (2M), 70°C → carboxylate salt + cyclopentylamine .
Table 2: Hydrolysis Conditions
| Condition | Reagent | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | 6M HCl | 100°C | 8h | Carboxylic acid |
| Basic | 2M NaOH | 70°C | 6h | Carboxylate salt |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole and pyridinone moieties, forming a bicyclic structure. This reaction is solvent-dependent, with higher yields in aprotic solvents like acetonitrile .
Biological Interactions (Enzyme Binding)
While not a classical chemical reaction, the compound interacts with biological targets via:
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Hydrogen Bonding : Pyridinone’s keto group binds to kinase active sites.
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π-Stacking : 4-Chlorophenyl group interacts with aromatic residues in enzymes like EGFR .
Table 3: Key Interactions in Kinase Inhibition
| Target | Interaction Type | Binding Affinity (IC₅₀) |
|---|---|---|
| EGFR | H-bond (pyridinone) | 0.45 μM |
| CDK2 | π-stacking (oxadiazole) | 1.2 μM |
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) via acetamide hydrolysis (t₁/₂ = 2.3h) but remains stable in plasma (t₁/₂ > 24h) .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine structures exhibit significant anticancer properties. The oxadiazole ring is particularly noted for its ability to interact with biological targets involved in cancer proliferation. For example, studies have shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the 4-chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Dihydropyridine derivatives have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Study 1: Anticancer Mechanism
A study focused on the synthesis and evaluation of similar oxadiazole derivatives demonstrated that these compounds could effectively inhibit cancer cell lines by targeting specific signaling pathways associated with cell proliferation and survival. The results indicated a dose-dependent response, highlighting the potential for these compounds in cancer therapy .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of related compounds was assessed against both Gram-positive and Gram-negative bacteria. Results showed that modifications to the oxadiazole ring significantly influenced antibacterial activity, suggesting that structural optimization could enhance effectiveness .
Mechanism of Action
The mechanism of action of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Structural Differences and Implications
Oxadiazole vs. Oxadiazolidinone Cores: The target compound’s 1,2,4-oxadiazole ring is aromatic and planar, favoring π-π stacking with biological targets . Example: The oxadiazolidinone in (CAS 478063-81-9) may confer higher metabolic stability due to reduced ring strain compared to the oxadiazole .
Substituent Effects: The cyclopentyl group in the target compound and enhances lipophilicity, which may improve membrane permeability. Polar substituents, such as the 5-methylisoxazole in , could enhance solubility but may limit blood-brain barrier penetration.
Heterocyclic Variations: The pyrrole-containing analog replaces the dihydropyridinone with a pyrrole ring, altering electronic properties and hydrogen-bonding capacity. This modification might shift activity toward different enzyme families.
Biological Activity
The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-cyclopentylacetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.84 g/mol. The structural components include a dihydropyridine ring, an oxadiazole moiety, and a cyclopentylacetamide group, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and dihydropyridine structures often exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, it was found that derivatives similar to the target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Candida albicans | 15 μg/mL |
The compound's efficacy was compared against standard antibiotics such as ciprofloxacin and griseofulvin, showing promising results in inhibiting microbial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through various assays. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, compounds derived from oxadiazole have shown effectiveness in reducing inflammation in models of arthritis and other inflammatory conditions.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of oncogenic pathways.
| Cancer Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 10 | Apoptosis induction | |
| HeLa (cervical cancer) | 8 | Cell cycle arrest | |
| A549 (lung cancer) | 12 | Inhibition of PI3K/Akt pathway |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where the target compound exhibited superior activity compared to others in its class. The study highlighted its potential for further development into therapeutic agents for infections and cancers resistant to conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
